molecular formula C10H12ClNS B1586351 N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride CAS No. 83508-64-9

N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride

Cat. No. B1586351
CAS RN: 83508-64-9
M. Wt: 213.73 g/mol
InChI Key: AJSUMYQXBHXRRT-UHFFFAOYSA-N
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Description

“N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride” is a chemical compound used in proteomics research . Its molecular formula is C10H12ClNS .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate resulted in the formation of 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .


Chemical Reactions Analysis

The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate gave 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .

Scientific Research Applications

Summary of the Application

The compound N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines was used in a reaction with ethyl acetoacetate to produce 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .

Methods of Application or Experimental Procedures

The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate was carried out. The combined spectral data obtained by 1H-, 13C-,1 H/13C (HETCOR) NMR and IR provided useful information about the structure of the products synthesized in this work .

Results or Outcomes

The reaction resulted in the formation of 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .

2. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N- (1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690)

Summary of the Application

The compound (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N- (1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690) was studied for its anticancer activity. It was found to inhibit the interaction between Dishevelled 1 (DVL1) protein and its cognate receptor Frizzled via a shared PDZ domain .

Methods of Application or Experimental Procedures

Computational studies led to the discovery of racemate RS4690 (1) showing selective inhibition of DVL1 binding .

Results or Outcomes

After separation of the racemic mixture, enantiomer (S)-1 inhibited DVL1 with an EC50 of 0.49 ± 0.11 μM and the growth of HCT116 cells that did not present the APC mutation with an EC50 value 7.1 ± 0.6 μM, and caused a high level of ROS production .

3. Synthesis of Cellulose 2,3-bis(3,5-dimethylphenyl carbamate)-6-(α-phenylethyl carbamate)-type Chiral Selectors

Summary of the Application

Regioselective tritylation and carbonate aminolysis were employed to synthesize cellulose 2,3-bis(3,5-dimethylphenyl carbamate)-6-(α-phenylethyl carbamate)-type chiral selectors .

Methods of Application or Experimental Procedures

The critical aspects of regioselective tritylation and detritylation at C6 of the glucopyranose units of the polysaccharide were evaluated and optimized .

Results or Outcomes

With the optimized protocol, it became possible to obtain cellulose carbamate-type chiral selectors through carbonate aminolysis with simple and commercially available primary amines instead of reaction with isocyanate reagents .

4. Synthesis of N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide

Summary of the Application

The synthesis, structure, and spectroscopic characterization of a pincer-type compound; N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide is described .

Methods of Application or Experimental Procedures

The tricationic pro-ligand (C20H22N5O2)3+ bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group features three triflate anions (CF3SO3−) in the asymmetric unit .

Results or Outcomes

The starting material, intermediates, and target cellulose derivatives were comprehensively analytically characterized by ATR-FTIR, solid- and liquid-state 13 C NMR, GPC, and elemental analysis .

5. Synthesis of N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide

Summary of the Application

The synthesis, structure, and spectroscopic characterization of a pincer-type compound; N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide is described .

Methods of Application or Experimental Procedures

The tricationic pro-ligand (C20H22N5O2)3+ bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group features three triflate anions (CF3SO3−) in the asymmetric unit .

Results or Outcomes

The synthesis, structure, and spectroscopic characterization of a pincer-type compound; N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide is described .

6. Optimization of the Regioselective Synthesis of Mixed Cellulose 3,5-Dimethylphenyl and α-Phenylethyl Carbamate Selectors

Summary of the Application

Regioselective tritylation and carbonate aminolysis were employed in this work to synthesize cellulose 2,3-bis(3,5-dimethylphenyl carbamate)-6-(α-phenylethyl carbamate)-type chiral selectors .

Methods of Application or Experimental Procedures

The critical aspects of regioselective tritylation and detritylation at C6 of the glucopyranose units of the polysaccharide were evaluated and optimized .

Results or Outcomes

With the optimized protocol, it became possible to obtain cellulose carbamate-type chiral selectors through carbonate aminolysis with simple and commercially available primary amines instead of reaction with isocyanate reagents .

Safety And Hazards

According to the safety data sheet of a related compound, Carbamothioic chloride, (3,5-dimethylphenyl)methyl-, it is classified as a skin corrosive substance. It causes severe skin burns and eye damage. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNS/c1-7-4-8(2)6-9(5-7)12(3)10(11)13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSUMYQXBHXRRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(C)C(=S)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374420
Record name N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride

CAS RN

83508-64-9
Record name Carbamothioic chloride, (3,5-dimethylphenyl)methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83508-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 83508-64-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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